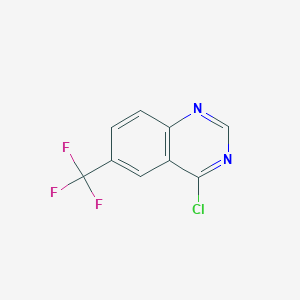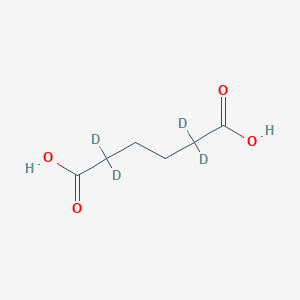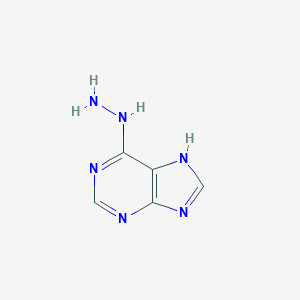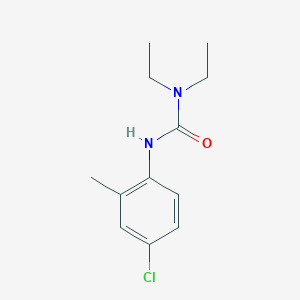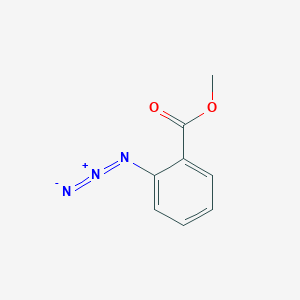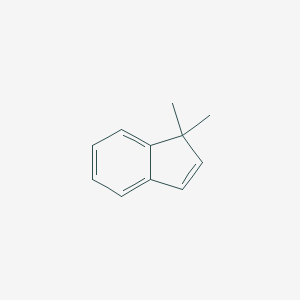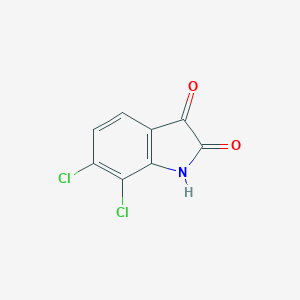
6,7-dichloro-1H-indole-2,3-dione
Descripción general
Descripción
6,7-dichloro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 18711-12-1 . It has a molecular weight of 216.02 . The IUPAC name for this compound is 6,7-dichloro-1H-indole-2,3-dione .
Molecular Structure Analysis
The InChI code for 6,7-dichloro-1H-indole-2,3-dione is 1S/C8H3Cl2NO2/c9-4-2-1-3-6 (5 (4)10)11-8 (13)7 (3)12/h1-2H, (H,11,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6,7-dichloro-1H-indole-2,3-dione is a solid at room temperature . It has a melting point of 203-204 degrees Celsius .Aplicaciones Científicas De Investigación
Antiviral Applications
“6,7-dichloro-1H-indole-2,3-dione” derivatives have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus. These compounds are valuable for their potential to treat viral infections and could lead to the development of new antiviral drugs .
Anti-inflammatory Applications
Indole derivatives, including “6,7-dichloro-1H-indole-2,3-dione”, are known to possess anti-inflammatory activities. This makes them candidates for the treatment of inflammatory diseases and for the development of anti-inflammatory medications .
Anticancer Applications
Research has indicated that indole derivatives can be effective in the treatment of cancer. They have been applied in various studies targeting cancer cells, providing a pathway for the synthesis of new anticancer agents .
Neuroprotective Applications
The compound NS309, which is based on “6,7-dichloro-1H-indole-2,3-dione”, has been identified as a potent activator of human Ca2±activated K+ channels of SK and IK types. These channels play a crucial role in neuroprotection and could be targeted for the treatment of neurological disorders .
Antidiabetic Applications
Indole derivatives have shown promise in antidiabetic research. Their role in modulating biological pathways related to diabetes is being explored, which could lead to new therapeutic approaches for managing the disease .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them useful in combating various microbial infections. Studies have focused on synthesizing indole-based compounds that can act as potent antimicrobial agents .
Safety And Hazards
Propiedades
IUPAC Name |
6,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIILHWOQZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588487 | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dichloro-1H-indole-2,3-dione | |
CAS RN |
18711-12-1 | |
| Record name | 6,7-Dichloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DICHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
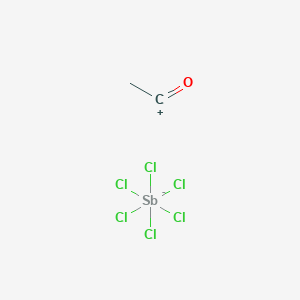
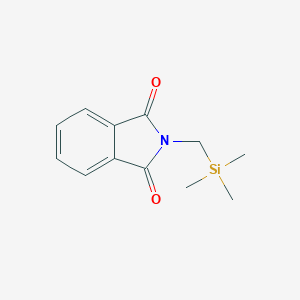
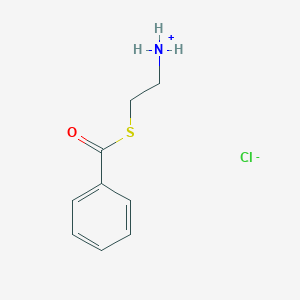
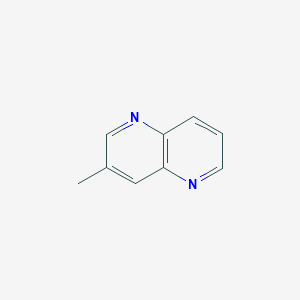
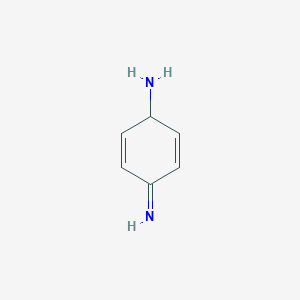
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
